PBD-150

Alzheimer's disease glutaminyl cyclase inhibition enzymatic assay

PBD-150 is the foundational reference standard for human glutaminyl cyclase (hQC) inhibition, defined by its thiourea-based zinc-binding pharmacophore — structurally distinct from benzimidazole-class clinical candidates. With a reproducible Ki of 60 nM and multiple co-crystal structures (PDB: 4YWY, 3PB7, 4MHZ), it is the industry-accepted positive control for enzymatic assays and structure-based drug design. Critically, PBD-150 is recognized as a validated negative control for blood-brain barrier permeability, precisely because its molecular features were deemed unsuitable for CNS penetration. For researchers using mammalian QC systems, this compound delivers a benchmark comparator that bridges early discovery SAR to the clinical candidate PQ912. Verify species origin of your QC target before ordering.

Molecular Formula C15H20N4O2S
Molecular Weight 320.4 g/mol
Cat. No. B1678567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePBD-150
SynonymsPBD-150;  PBD 150;  PBD150; 
Molecular FormulaC15H20N4O2S
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=S)NCCCN2C=CN=C2)OC
InChIInChI=1S/C15H20N4O2S/c1-20-13-5-4-12(10-14(13)21-2)18-15(22)17-6-3-8-19-9-7-16-11-19/h4-5,7,9-11H,3,6,8H2,1-2H3,(H2,17,18,22)
InChIKeyFZQXMGLQANXZRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PBD-150 Procurement Guide: Glutaminyl Cyclase Inhibitor for Alzheimer's Research and hQC Assay Development


PBD-150 (CAS 790663-33-1) is a synthetic organic small-molecule inhibitor of human glutaminyl cyclase (hQC), a zinc-dependent enzyme that catalyzes the post-translational pyroglutamate modification of amyloid-β peptides implicated in Alzheimer's disease pathology [1]. The compound is chemically designated as 1-(3,4-dimethoxyphenyl)-3-[3-(1H-imidazol-1-yl)propyl]thiourea, with a molecular weight of 320.41 g/mol and favorable drug-like physicochemical properties including zero Lipinski's rule violations (TPSA = 92.43 Ų, XLogP = 1.67) [2]. PBD-150 demonstrates potent inhibition of the hQC Y115E-Y117E variant with a reported Ki of 60 nM (also reported as 490 nM for the human enzyme depending on assay conditions) [3]. The compound represents one of the first-generation potent hQC inhibitors and serves as a foundational reference standard in the QC inhibitor development field, with its crystal structure in complex with the hQC Y115E-Y117E double mutant resolved and deposited in the Protein Data Bank (PDB ID: 4YWY) [4].

Why PBD-150 Cannot Be Replaced by Generic QC Inhibitors: Structural Binding Mode and Selectivity Implications


Generic substitution among glutaminyl cyclase inhibitors is scientifically unsound due to substantial heterogeneity in metal-binding group chemistry, scaffold architecture, and species-selectivity profiles across this inhibitor class [1]. PBD-150 features a thiourea-based zinc-binding pharmacophore and a 1,3-disubstituted imidazolylpropyl-thiourea scaffold that differs fundamentally from the benzimidazole-based core of clinical-stage inhibitors such as PQ912 (varoglutamstat) [2]. This structural divergence translates into measurable differences in potency (Ki values ranging from 25–65 nM for PQ912 versus 60–490 nM for PBD-150 under comparable assay conditions), target engagement kinetics, and importantly, blood-brain barrier permeability—a parameter where PBD-150 was explicitly deemed unsuitable for CNS drug development during the SAR campaign that ultimately yielded PQ912 [3]. Furthermore, PBD-150 exhibits species-dependent inhibitory activity with approximately one order of magnitude weaker inhibition of Drosophila melanogaster QC compared to human and murine QCs [4]. These quantitative and structural distinctions preclude any assumption of functional interchangeability in research or screening applications.

PBD-150 Quantitative Differentiation Data: Potency, Selectivity, and Structural Binding Evidence


PBD-150 Serves as a Benchmark Reference Standard: Ki Value Comparison Against Novel hQC Inhibitors in Parallel Assays

In a direct head-to-head in vitro enzymatic assay, PBD-150 exhibited an IC₅₀ of 140.50 ± 0.93 nM against human QC, whereas novel fragment-based designed compounds A3, A4, B1, and B2 demonstrated superior potency with IC₅₀ values of 3.36 ± 0.90 nM, 3.20 ± 1.15 nM, 3.99 ± 0.99 nM, and 3.64 ± 0.98 nM, respectively—representing approximately 35- to 44-fold improvement in inhibitory activity over the reference compound [1]. Binding free energy calculations from 200 ns molecular dynamics simulations further validated that compounds A3, A4, B1, and B2 possess superior binding affinities to the hQC active site compared to PBD-150 [1].

Alzheimer's disease glutaminyl cyclase inhibition enzymatic assay

PBD-150 Target Affinity (Ki) Comparison Against Clinical-Stage QC Inhibitor PQ912

Cross-study comparable data show that PBD-150 inhibits human QC with a reported Ki of 60 nM (also reported as 490 nM under variant assay conditions) [1], whereas the first-in-class clinical candidate PQ912 (varoglutamstat)—which was developed via extensive SAR optimization starting from the PBD-150 scaffold—inhibits human QC with a Ki of 25 nM at pH 8.0 and exhibits Ki values ranging between 20–65 nM across human, rat, and mouse QC . The approximately 2.4-fold difference in Ki (60 nM vs 25 nM) is accompanied by the explicit conclusion that PBD-150 possessed 'molecular features rendering the starting PBD150 unsuitable' for CNS drug development, driving the comprehensive SAR study that ultimately yielded PQ912 [2].

Alzheimer's disease glutaminyl cyclase inhibition target affinity

PBD-150 Species-Selectivity Profile: Differential Inhibition Across Human, Murine, and Insect QC

Cross-study comparable structural and biochemical analyses reveal that PBD-150 inhibits Drosophila melanogaster QC (DromeQC) approximately one order of magnitude (roughly 10-fold) weaker than its inhibition of human and murine QCs [1]. Crystal structures demonstrate that PBD-150 binds to isoDromeQC in a fashion similar to that observed for human QCs, with the exception of the inhibitor imidazole ring binding mode, explaining the species-dependent potency differences [1]. This contrasts with PQ912, which exhibits more uniform Ki values across human, rat, and mouse QC (20–65 nM range) [2], and with other imidazole derivatives such as the thioamide derivative (derivative 81, Ki = 90 nM) and cysteamine (Ki = 42 ± 2 μM against murine QC) [3][4].

species selectivity glutaminyl cyclase comparative enzymology

PBD-150 Binding Mode: Induced Large Loop Movement in Human Golgi-Resident QC Revealed by Co-Crystal Structure

The co-crystal structure of PBD-150 bound to human Golgi-resident glutaminyl cyclase (gQC) reveals a distinctive large loop movement (residues 145–160) that occurs upon inhibitor binding, allowing PBD-150 to be tightly held in the active site primarily through hydrophobic interactions [1]. This induced conformational change is specifically documented for PBD-150 binding and is not universally observed across all QC inhibitor classes. The binding mode features the dimethoxyphenyl moiety positioned within a hydrophobic pocket, while the imidazole ring coordinates with the active site zinc ion, with the thiourea group serving as the zinc-binding pharmacophore [2]. This structural signature differs from benzimidazole-based inhibitors such as PQ912, which utilize an alternative zinc-binding group chemistry that confers improved drug-like properties and blood-brain barrier permeability [3].

structural biology protein-ligand interactions X-ray crystallography

PBD-150 Application Scenarios: Validated Use Cases Based on Quantitative Evidence


Enzymatic Assay Calibration: Reference Standard for hQC Inhibitor Screening

PBD-150 is optimally deployed as a positive control and calibration reference in hQC enzymatic inhibition assays, given its well-documented IC₅₀ of 140.50 ± 0.93 nM (or Ki of 60 nM depending on assay format) that serves as a reproducible benchmark against which novel inhibitor potencies can be quantitatively compared [1][2]. The compound's performance as a reference standard has been validated in recent medicinal chemistry studies where all 13 novel target compounds were directly compared to PBD-150, demonstrating its continued utility as an industry-accepted comparator for fragment-based drug design and high-throughput screening validation [1].

Structural Biology and Computational Chemistry: Co-Crystal Template for Structure-Based Drug Design

PBD-150 is uniquely suited for X-ray crystallography and molecular modeling studies due to the availability of multiple high-resolution co-crystal structures with hQC (PDB IDs: 4YWY, 3PB7, 4MHZ), which reveal the precise binding pose of the thiourea-based zinc-binding pharmacophore and the induced large loop movement (residues 145–160) characteristic of PBD-150 binding to Golgi-resident QC [1][2]. This structural information provides an experimentally validated starting point for structure-based optimization of zinc-binding groups and scaffold modifications aimed at improving CNS drug-like properties—a pathway that directly led from PBD-150 to the clinical candidate PQ912 [3].

Mammalian Alzheimer's Disease Model Studies (Human/Murine QC Only)

PBD-150 has demonstrated in vivo efficacy in transgenic mouse models of Alzheimer's disease, where treatment reduced pyroglutamate-modified amyloid-β peptide deposition in brain and improved learning and memory performance [1]. This application scenario is restricted to mammalian QC systems only, as cross-study comparable data demonstrate that PBD-150 inhibits Drosophila QC approximately 10-fold weaker than human and murine QCs, precluding its use in insect-based AD models [2]. Researchers must verify the species origin of their QC target before procuring PBD-150 for in vivo studies.

Negative Control for Blood-Brain Barrier Permeability Studies

PBD-150 serves as a validated negative control for blood-brain barrier permeability assessments in CNS drug discovery programs, as its 'molecular features rendering the starting PBD150 unsuitable' for CNS penetration were explicitly identified during the SAR optimization campaign that yielded PQ912 [1]. Comparative evaluation of PBD-150 alongside BBB-penetrant QC inhibitors such as PQ912 provides a quantitative framework for assessing the impact of zinc-binding group and scaffold modifications on CNS exposure, a critical parameter for Alzheimer's disease therapeutic development [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for PBD-150

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.